Home > Products > Screening Compounds P26482 > 1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine
1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine - 900289-70-5

1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Catalog Number: EVT-2873736
CAS Number: 900289-70-5
Molecular Formula: C25H27N5
Molecular Weight: 397.526
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound, with the chemical formula C19H17F3N6, is a pyrazolo[1,5-a]pyrimidine derivative. Its crystal structure has been extensively studied using techniques such as infrared and mass spectroscopy, 1H NMR, elemental analyses, and single-crystal X-ray diffraction []. This research revealed that the compound crystallizes in a monoclinic system. Additionally, biological studies have shown that this compound exhibits significant inhibitory activity against K562 and MKN45 cancer cell lines [].

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (6a)

  • Compound Description: This compound, with the molecular formula C51H46N12O5, is characterized as an antipyrinyl-pyrazolo[1,5-a]pyrimidine derivative []. Its structure was determined using spectral and analytical data, further confirmed by X-ray crystallographic studies []. This compound was synthesized along with a series of other antipyrinyl-pyrazolo[1,5-a]pyrimidines, and their anti-inflammatory and anti-cancer activities were evaluated [].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915, a pyrido[2,3-b]pyrazine derivative, is a known Phosphodiesterase 2A (PDE2A) inhibitor []. It serves as a reference point in a study focusing on discovering new PDE2A inhibitors with distinct structures []. PDE2A inhibitors are being explored for their therapeutic potential in treating cognitive impairment associated with neuropsychiatric and neurodegenerative disorders [].
  • Relevance: Although this compound doesn't share the exact pyrazolo[1,5-a]pyrimidine core of 5-Isopropyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, it's considered structurally related due to its similar biological activity and its role in the development of new PDE2A inhibitors. Both compounds target PDE2A, suggesting shared structural features could be responsible for their activity. The research aims to identify compounds with improved potency, selectivity over other PDE families, and better preclinical properties, including in vitro phototoxicity and in vivo rat plasma clearance [].

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: This compound represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor discovered and developed as part of the research []. It was identified through a drug design strategy aimed at finding structurally distinct PDE2A inhibitors from TAK-915 []. This compound has demonstrated robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration. It also attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats [].

4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189)

  • Compound Description: LDN-193189, commonly known as LDN, is a known antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor []. This compound was tested alongside other known and novel BMP inhibitors for its ability to accelerate liver regeneration in a partial hepatectomy (PH) model []. Results showed that LDN effectively blocked SMAD phosphorylation in vitro and in vivo and enhanced liver regeneration post-PH [].

4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2)

  • Compound Description: DMH2 is another ALK3 antagonist investigated for its ability to stimulate liver regeneration after injury []. This compound, along with LDN and VU0465350, demonstrated the potential of ALK3 inhibition as a therapeutic strategy for treating human liver disease [].

7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350)

  • Compound Description: VU0465350, often abbreviated as VU5350, is a novel ALK3 antagonist studied for its impact on liver regeneration []. It was found to enhance liver regeneration after PH, supporting the potential therapeutic application of ALK3 inhibition in liver disease [].

5-(6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (VU0469381)

  • Compound Description: VU0469381, often shortened to 1LWY, is an antagonist of ALK2, another BMP receptor []. In contrast to the ALK3 antagonists, 1LWY did not demonstrate a significant effect on liver regeneration in the study []. This difference in activity between ALK2 and ALK3 antagonists suggests distinct binding sites or mechanisms of action.

[2-(4-Fluoro-phenylamino)-pyridin-3-yl]-{4-[2-phenyl-7-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-a]pyrimidine-5-carbonyl]-piperazin-1-yl}-methanone

  • Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine analog, was identified through virtual screening of 105 ERa inhibitors from the literature []. It exhibited a high binding affinity to the estrogen receptor alpha (ERα) with a score of -175.282 kcal/mol []. The study aimed to identify novel ERa inhibitory ligands for potential use in treating ER-positive breast cancers [].

Ethyl 5-amino-1-(5-amino-3-anilino-4-ethoxycarbonyl-pyrazol-1-yl)-3-anilino-pyrazole-4-carboxylate (Compound 2)

  • Compound Description: This bipyrazole compound, identified through a literature search, exhibited a strong binding affinity of -175.9 kcal/mol to ERα []. This finding suggests its potential as an ERa inhibitor [].

5-(2-phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine (FR180204)

  • Compound Description: FR180204 is a selective inhibitor of extracellular signal-regulated kinase 1 and 2 (Erk1/2) []. In a study investigating orthovanadate (OVA)-induced vasoconstriction in rat mesenteric arteries, FR180204 effectively blocked OVA-induced constriction []. This suggests that Erk1/2 activation plays a role in the vasoconstriction caused by OVA.

(Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (5)

  • Compound Description: Compound 5 is a pyrazolone derivative synthesized using 4-aminoantipyrine as a key intermediate []. In vitro studies evaluating its anticancer activity against the human breast cancer cell line MCF7 revealed it to be a potent agent with an IC50 value ranging from 30.68 to 60.72 μM [].

3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (13)

  • Compound Description: Compound 13, a pyrimidine derivative synthesized from 4-aminoantipyrine, demonstrated promising anticancer activity against the MCF7 breast cancer cell line, with an IC50 value between 30.68 and 60.72 μM [].

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1-Hpyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (14)

  • Compound Description: Compound 14, another pyrimidine derivative derived from 4-aminoantipyrine, displayed significant anticancer activity against the MCF7 breast cancer cell line, exhibiting an IC50 value in the range of 30.68 to 60.72 μM [].

3,3′-(4,4′-sulfonylbis(4,1-phenylene))bis(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol- 4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) (16)

  • Compound Description: Compound 16, a complex pyrimidine derivative synthesized from 4-aminoantipyrine, showed potent anticancer activity against the MCF7 breast cancer cell line, with an IC50 value ranging from 30.68 to 60.72 μM [].

(Z)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydrazono-4-oxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (17)

  • Compound Description: This compound, a pyrimidine derivative synthesized from 4-aminoantipyrine, exhibited significant anticancer activity against the MCF7 breast cancer cell line, with an IC50 value ranging from 30.68 to 60.72 μM [].

(Z)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3-phenyl-2-(2-phenylhydrazono)-1,2,3,4-tetrahydro pyrimidine-5-carbonitrile (18)

  • Compound Description: Compound 18, a pyrimidine derivative, was synthesized from 4-aminoantipyrine and demonstrated potent anticancer activity against the MCF7 breast cancer cell line with an IC50 value ranging from 30.68 to 60.72 μM [].

(Z)-4-(3-amino-6-hydrazono-7-phenyl-6,7-dihydro pyrazolo[3,4-d]pyrimidin-5-yl)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (19)

  • Compound Description: Compound 19, a pyrazolo[3,4-d]pyrimidine derivative synthesized from 4-aminoantipyrine, exhibited significant anticancer activity against the MCF7 breast cancer cell line []. Its IC50 value ranged from 30.68 to 60.72 μM, indicating its potential as an anticancer agent [].

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo‐[4,3‐e]‐1,2,4‐trizolo[1,5‐c] pyrimidine (SCH58261)

  • Compound Description: SCH58261 is a selective antagonist of the A2A adenosine receptor (A2AAdoR) []. It has been used extensively to investigate the role of A2AAdoRs in various tissues, including the heart [].

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

  • Compound Description: This compound is a selective A3 adenosine receptor antagonist, demonstrating protective effects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices [].

5-{[(4-methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound emerged as a promising candidate from a series of pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives designed as potential adenosine receptor antagonists []. It exhibited high affinity for the human A3 adenosine receptor (hA3Ki = 15 nM) and notable selectivity over other adenosine receptor subtypes [].

(R)-4-allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one

  • Compound Description: This compound, an imidazo[2,1-i]purine derivative, displayed the highest potency among a series of analogs targeting the hA3 adenosine receptor []. Its hA3Ki value of 1.46 nM, coupled with its remarkable selectivity over other adenosine receptor subtypes (hA2AKi/hA3Ki > 3425; hA2BIC50/hA3Ki > 3425; hA1Ki/hA3Ki = 1,729), highlights its potential as a selective hA3 antagonist [].

5-N-(4-methoxyphenyl-carbamoyl)amino-8-propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo [1,5-c] pyrimidine (MRE 3008F20)

  • Compound Description: MRE 3008F20 is a selective antagonist for the A3 adenosine receptor and was used to study the expression and function of A3 receptors in human lymphocytes [].
Overview

1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-cancer and anti-inflammatory properties. The compound's structure features a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine core, which is further substituted with phenyl and isopropyl groups.

Source

The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate different functional groups and structural motifs. Its synthesis is documented in several scientific literature sources, highlighting its relevance in drug development and chemical research.

Classification

1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine can be classified as:

  • Chemical Class: Pyrazolo[1,5-a]pyrimidines
  • Functional Groups: Piperazine, phenyl groups, and isopropyl group
  • Potential Applications: Medicinal chemistry, drug development
Synthesis Analysis

Methods

The synthesis of 1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves several key steps:

  1. Preparation of Intermediates: The initial step often involves the formation of the pyrazolo[1,5-a]pyrimidine core through reactions involving 5-amino derivatives and other precursors.
  2. Coupling Reactions: The piperazine moiety is introduced via coupling reactions with the pyrazolo[1,5-a]pyrimidine intermediate. Common methods include Buchwald-Hartwig or Suzuki coupling reactions.
  3. Final Modifications: Additional steps may include functionalization of the phenyl groups or the introduction of substituents like isopropyl groups.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yield and purity. Techniques like continuous flow synthesis may also be employed for industrial-scale production.

Molecular Structure Analysis

Structure

The molecular structure of 1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine can be described as follows:

PropertyData
Molecular FormulaC31H33N5O
Molecular Weight491.6 g/mol
IUPAC Name7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
InChI KeyBLILSZZYGYGYDM-UHFFFAOYSA-N

Data

The structural complexity contributes to its unique chemical behavior and potential biological activity.

Chemical Reactions Analysis

Reactions

1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine can undergo various chemical reactions:

Types of Reactions

  • Oxidation: Introducing oxygen-containing functional groups.
  • Reduction: Removing oxygen or reducing double bonds.
  • Substitution: Replacing one functional group with another.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate
  • Reducing Agents: Sodium borohydride
    Reactions are conducted under controlled conditions to ensure selectivity and yield.
Mechanism of Action

The mechanism of action for compounds like 1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves interaction with specific biological targets such as enzymes or receptors. For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit certain kinases involved in signaling pathways related to cancer cell proliferation.

Process

The detailed mechanism often requires elucidation through biochemical assays and molecular docking studies to understand binding affinities and interaction dynamics with target proteins.

Physical and Chemical Properties Analysis

Physical Properties

The compound's physical properties include:

  • Appearance: Typically a solid crystalline form.

Chemical Properties

Key chemical properties include:

PropertyValue
SolubilityVaries with solvent
StabilityStable under normal conditions

Relevant analyses may include spectroscopic methods (NMR, IR) to confirm structure and purity.

Applications

This compound has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting various diseases.
  2. Research: Investigating the biological mechanisms of action related to pyrazolo[1,5-a]pyrimidine derivatives.

Properties

CAS Number

900289-70-5

Product Name

1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

IUPAC Name

3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C25H27N5

Molecular Weight

397.526

InChI

InChI=1S/C25H27N5/c1-19(2)23-17-24(29-15-13-28(14-16-29)21-11-7-4-8-12-21)30-25(27-23)22(18-26-30)20-9-5-3-6-10-20/h3-12,17-19H,13-16H2,1-2H3

InChI Key

NQJILIRZCXHREA-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.